

An In-depth Technical Guide to the Chemical Properties of Ethyl 8-hydroxyoctanoate

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Compound of Interest

Compound Name: Ethyl 8-hydroxyoctanoate

CAS No.: 93892-06-9

Cat. No.: B3059051

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Introduction

Ethyl 8-hydroxyoctanoate is a bifunctional organic molecule of significant interest in the fields of polymer chemistry, materials science, and synthetic organic chemistry. Possessing both a terminal hydroxyl group and an ethyl ester, this C10 fatty acid ester serves as a versatile building block for the synthesis of novel polymers and fine chemicals. Its primary application lies in its role as a monomer for the production of poly(8-hydroxyoctanoate), a biodegradable and biocompatible medium-chain-length polyhydroxyalkanoate (mcl-PHA) with tunable elastomeric properties. This guide provides a comprehensive overview of the chemical and physical properties of **ethyl 8-hydroxyoctanoate**, detailed spectroscopic analysis, a robust synthesis protocol, and an exploration of its reactivity and applications.

Physicochemical Properties

Ethyl 8-hydroxyoctanoate is a colorless liquid at room temperature. Its bifunctionality imparts a unique balance of polarity, influencing its solubility and chromatographic behavior. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Ethyl 8-hydroxyoctanoate**

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₂₀ O ₃	[1]
Molecular Weight	188.26 g/mol	[1]
CAS Number	93892-06-9	[1][2]
Appearance	Colorless liquid (predicted)	
Boiling Point	258.19 °C (estimated)	[3]
Solubility	Soluble in water (1610 mg/L @ 25 °C, est.), ethanol, and common organic solvents.	[3]
logP (o/w)	1.936 (estimated)	[3]
Topological Polar Surface Area	46.5 Å ²	[1]

Spectroscopic Profile

A thorough understanding of the spectroscopic signature of **ethyl 8-hydroxyoctanoate** is paramount for its identification and characterization. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of **ethyl 8-hydroxyoctanoate** in a deuterated solvent like chloroform (CDCl₃) is expected to show distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) and multiplicities are outlined in Table 2.

Table 2: Predicted ¹H NMR Spectroscopic Data for **Ethyl 8-hydroxyoctanoate** in CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.12	Quartet (q)	2H	-OCH ₂ CH ₃
~3.64	Triplet (t)	2H	CH ₂ -OH
~2.28	Triplet (t)	2H	-CH ₂ -COO-
~1.55-1.65	Multiplet (m)	4H	-CH ₂ -CH ₂ -COO- and -CH ₂ -CH ₂ -OH
~1.25-1.40	Multiplet (m)	6H	-(CH ₂) ₃ -
~1.25	Triplet (t)	3H	-OCH ₂ CH ₃
Variable	Singlet (s, broad)	1H	-OH

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for each carbon atom in **ethyl 8-hydroxyoctanoate** are presented in Table 3.

Table 3: Predicted ¹³C NMR Spectroscopic Data for **Ethyl 8-hydroxyoctanoate** in CDCl₃

Chemical Shift (δ , ppm)	Assignment
~173.8	C=O (Ester)
~62.9	-CH ₂ -OH
~60.2	-OCH ₂ CH ₃
~34.4	-CH ₂ -COO-
~32.6	-CH ₂ -CH ₂ -OH
~29.1	Methylene chain carbons
~25.7	Methylene chain carbons
~24.9	Methylene chain carbons
~14.2	-OCH ₂ CH ₃

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of **ethyl 8-hydroxyoctanoate** will be characterized by the presence of key functional group absorptions. The predicted significant peaks are listed in Table 4.

Table 4: Predicted FT-IR Spectroscopic Data for **Ethyl 8-hydroxyoctanoate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3600-3200	Strong, Broad	O-H stretch (hydroxyl group)
2930, 2855	Strong	C-H stretch (aliphatic)
1735	Strong	C=O stretch (ester)
1240	Strong	C-O stretch (ester)
1050	Medium	C-O stretch (hydroxyl group)

Predicted Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **ethyl 8-hydroxyoctanoate** would result in a molecular ion peak ($[M]^+$) at m/z 188, though it may be of low intensity. The fragmentation pattern would be indicative of the ester and hydroxyl functionalities. Key predicted fragments are outlined in Table 5.

Table 5: Predicted Key Fragments in the Mass Spectrum of **Ethyl 8-hydroxyoctanoate**

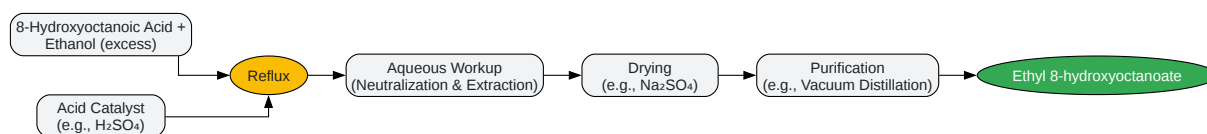
m/z	Proposed Fragment
188	$[C_{10}H_{20}O_3]^+$ (Molecular Ion)
170	$[M - H_2O]^+$
143	$[M - OCH_2CH_3]^+$
115	$[M - COOCH_2CH_3]^+$
45	$[COOCH_2CH_3]^+$

Synthesis of Ethyl 8-hydroxyoctanoate

Ethyl 8-hydroxyoctanoate is most commonly synthesized via the Fischer esterification of its corresponding carboxylic acid, 8-hydroxyoctanoic acid, in the presence of an acid catalyst.

Fischer Esterification Workflow

The general workflow for the synthesis of **ethyl 8-hydroxyoctanoate** is depicted in the following diagram.



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Caption: General workflow for the Fischer esterification of 8-hydroxyoctanoic acid.

Detailed Experimental Protocol: Fischer Esterification

Materials:

- 8-hydroxyoctanoic acid
- Anhydrous ethanol
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate
- Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxyoctanoic acid in a 10-fold molar excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirring solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

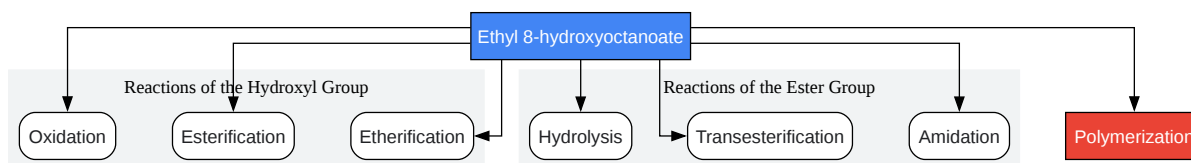
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **ethyl 8-hydroxyoctanoate**.
- Purify the crude product by vacuum distillation to obtain the final product.

Chemical Reactivity and Applications

The dual functionality of **ethyl 8-hydroxyoctanoate** dictates its chemical reactivity and provides avenues for a variety of applications.

Key Reactions

The hydroxyl and ester groups can undergo a range of chemical transformations.



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Caption: Key reaction pathways of **ethyl 8-hydroxyoctanoate**.

- Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents.
- Esterification/Etherification: The hydroxyl group can be further esterified or converted into an ether.
- Hydrolysis: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
- Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups by reaction with another alcohol in the presence of a catalyst.

- Amidation: The ester can react with amines to form the corresponding amides.
- Polymerization: This is the most significant application, where the molecule undergoes self-condensation or ring-opening polymerization of its corresponding lactone to form poly(8-hydroxyoctanoate).

Application in Biopolymer Synthesis

Ethyl 8-hydroxyoctanoate is a key monomer for the synthesis of poly(8-hydroxyoctanoate), a biodegradable and biocompatible polymer with elastomeric properties, making it suitable for applications in soft tissue engineering, drug delivery, and as a sustainable alternative to conventional plastics.

Experimental Protocol: Enzymatic Polymerization of Ethyl 8-hydroxyoctanoate

Materials:

- **Ethyl 8-hydroxyoctanoate**
- Lipase enzyme (e.g., from *Candida antarctica*)
- Anhydrous toluene
- Molecular sieves

Procedure:

- Dry anhydrous toluene over molecular sieves.
- To a flame-dried Schlenk flask under an inert atmosphere, add **ethyl 8-hydroxyoctanoate** and the dried toluene.
- Add the lipase enzyme to the solution.
- Heat the reaction mixture at a temperature optimized for the specific lipase (typically 60-80 °C) under vacuum to remove the ethanol byproduct and drive the polymerization.

- The polymerization is allowed to proceed for 24-72 hours.
- After cooling, dissolve the reaction mixture in chloroform and precipitate the polymer by adding it to cold methanol.
- Filter and dry the resulting poly(8-hydroxyoctanoate) under vacuum.

Safety and Handling

Ethyl 8-hydroxyoctanoate is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

Ethyl 8-hydroxyoctanoate is a valuable and versatile chemical intermediate with a unique combination of functional groups. Its well-defined chemical and physical properties, coupled with its straightforward synthesis, make it an important building block for the development of advanced materials, particularly biodegradable polymers. This guide provides the foundational technical information necessary for researchers and scientists to effectively utilize this compound in their work.

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